7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine
Description
7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine is a silicon-containing polyether amine with a complex branched architecture. Its structure features:
- Silicon-centered core: A siladecan backbone (10-membered silicon-containing chain) at position 5.
- Ether linkages: Three oxygen atoms (2,4,6-trioxa) and two methoxyethoxyethoxy substituents, creating a hydrophilic periphery.
- Terminal amine: A reactive primary amine group at position 10.
- Methyl groups: At positions 3 and 5, enhancing steric bulk and hydrophobicity.
Properties
CAS No. |
87794-64-7 |
|---|---|
Molecular Formula |
C18H41NO9Si |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-[tris[1-(1-methoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C18H41NO9Si/c1-13(20-7)23-16(4)26-29(12-10-11-19,27-17(5)24-14(2)21-8)28-18(6)25-15(3)22-9/h13-18H,10-12,19H2,1-9H3 |
InChI Key |
KOULUECGLFZTAT-UHFFFAOYSA-N |
SMILES |
CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |
Canonical SMILES |
CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |
Origin of Product |
United States |
Biological Activity
7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine (CAS No. 87794-64-7) is a siloxane-based compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₈H₄₁NO₉Si
- Molecular Weight : 443.61 g/mol
- Structure : The compound features a siloxane backbone and multiple ether functionalities that may influence its solubility and interaction with biological systems.
The biological activity of this compound can be attributed to its unique structural properties, which allow it to interact with various biological targets. The presence of the siloxane group may enhance membrane permeability and facilitate cellular uptake.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
- Cell Proliferation Modulation : Research indicates that it may influence cell cycle regulation, particularly in cancer cell lines, by altering gene expression related to proliferation and apoptosis pathways.
Case Studies
-
MCF-7 Cell Line Study :
- A study investigated the effects of various siloxane compounds on MCF-7 breast cancer cells. The results indicated that exposure to siloxanes could alter metabolic pathways associated with cell growth and survival.
- Notably, the compound was shown to modulate genes involved in oxidative stress response and cell cycle regulation (e.g., upregulation of Nrf2 pathway genes) .
-
In Vivo Studies :
- Animal models have demonstrated that siloxane derivatives can have protective effects against chemically induced tumors. The exact mechanism appears to involve both direct antioxidant activity and indirect modulation of immune responses.
Research Findings
Recent research has focused on the compound's interaction with cellular mechanisms:
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic routes: No direct data on the target compound’s synthesis were found. Analogs like 11-azido-trioxaundecan-amine suggest possible strategies (e.g., azide-alkyne coupling), but silicon integration would require additional steps .
- Physicochemical properties: The compound’s logP, solubility, and stability remain unstudied. Comparative models predict higher logP than non-silicon analogs due to methyl and silicon groups.
- Applications: Silicon-polyether amines are underexplored in literature. Potential niches include: Surfactants: Combining silicone’s hydrophobicity with polyether’s hydrophilicity. Drug delivery: Amine groups for conjugation, silicon for controlled release.
Preparation Methods
Synthesis of the Siladecan Backbone
The siladecan moiety, a silicon-centered 10-carbon chain with oxygen atoms, is synthesized by hydrosilylation or substitution reactions involving chlorosilanes or trialkoxysilanes.
- Starting materials: Chlorosilanes such as dichlorodimethylsilane or trialkoxysilanes.
- Reaction: Nucleophilic substitution with polyether alcohols or alkoxides to form Si–O bonds.
- Conditions: Typically carried out under inert atmosphere (argon or nitrogen) with base catalysts (e.g., triethylamine) to scavenge HCl byproducts.
Attachment of Polyether Chains with Methoxyethoxy Groups
The compound contains two identical polyether arms described as 1-(1-methoxyethoxy)ethoxy groups, which are derivatives of triethylene glycol methyl ether units.
- Preparation of polyether intermediates: Commercially available compounds such as 2-(2-(2-methoxyethoxy)ethoxy)ethanamine or related triethylene glycol methyl ethers serve as precursors.
- Functionalization: These polyethers are often converted into reactive intermediates like tosylates or acetates to facilitate nucleophilic substitution onto the silane.
- Protection/deprotection: The methoxyethoxy groups can be protected as acetals or ethers during synthesis to prevent side reactions.
Introduction of the Terminal Amine Group
The terminal amine at the 10-position is introduced by:
- Direct amination: Reaction of a terminal halide or tosylate group with ammonia or an amine source.
- Reductive amination: Conversion of aldehyde or ketone precursors to amines using reducing agents.
- Use of amine-functionalized polyethers: Incorporation of polyether amines directly during the silane functionalization step.
Representative Reaction Scheme
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Dichlorodimethylsilane + Triethylene glycol methyl ether derivatives | Nucleophilic substitution | Base (Et3N), inert atmosphere, solvent (THF) | Formation of Si–O–polyether bonds |
| 2 | Polyether intermediates (protected) | Deprotection | Acidic or basic hydrolysis | Free hydroxyl or reactive groups exposed |
| 3 | Terminal hydroxyl or halide groups | Amination (nucleophilic substitution or reductive amination) | Ammonia or amine, reducing agent if needed | Terminal amine installed |
Detailed Research Findings and Data
Polyether Precursors
- 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine is a key intermediate with ≥95% purity, available commercially, and used in the preparation of related compounds. It features a triethylene glycol chain terminated with a primary amine, facilitating coupling to silane cores.
- Physical properties such as density (0.987 g/cm³), refractive index (nD 1.441), and flash point (>110 °C) support its handling in synthesis.
Related Polyether Acetates and Esters
- Compounds like 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate and methyl 2-(2-(2-methoxyethoxy)ethoxy)acetate serve as protected intermediates for controlled functional group transformations.
- These esters allow selective hydrolysis or substitution to introduce amine groups or linkers compatible with silane chemistry.
Organosilicon Chemistry
- The formation of siloxane bonds (Si–O–C) is well-documented via substitution of chlorosilanes with polyether alcohols under mild conditions.
- Control of stoichiometry and reaction conditions is critical to avoid polymerization or cross-linking.
Data Table: Summary of Key Reagents and Conditions
Analytical Techniques for Monitoring Preparation
- Nuclear Magnetic Resonance (NMR): To confirm the structure and purity of intermediates and final product.
- Mass Spectrometry (MS): For molecular weight confirmation.
- Infrared Spectroscopy (IR): To verify functional groups such as Si–O, amine, and ether linkages.
- Chromatography (HPLC, GC): To monitor reaction progress and purity.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine?
Methodological Answer:
Synthesis involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps include:
- Silicon core formation : Reaction of silane precursors with alkoxy groups under anhydrous conditions.
- Functionalization : Sequential addition of methoxyethoxyethoxy and methyl groups via controlled alkylation.
- Amine introduction : Reductive amination or coupling reactions to attach the terminal amine group.
Critical parameters include temperature control (40–60°C for etherification), inert atmosphere (argon/nitrogen), and pH adjustment (neutral to slightly basic) to minimize hydrolysis of silicon-oxygen bonds .
Table 1: Typical Reaction Conditions
| Step | Temperature (°C) | Solvent | Catalyst |
|---|---|---|---|
| Silicon core formation | 60–80 | THF/DMF | Pt/C |
| Etherification | 40–60 | Dichloromethane | BF₃·Et₂O |
| Amine functionalization | 25–30 | Methanol | NaBH₄ |
Advanced: How can reaction yield be optimized while minimizing side reactions in silicon-oxygen bond formation?
Methodological Answer:
Optimization strategies include:
- Process control : Use real-time monitoring (e.g., in-situ FTIR) to track siloxane intermediate formation and adjust reagent stoichiometry dynamically .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce silanol condensation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance regioselectivity during alkoxy group attachment.
Advanced statistical methods (e.g., Design of Experiments) are recommended to model interactions between variables like temperature, solvent polarity, and catalyst loading .
Basic: What analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns; ²⁹Si NMR verifies silicon bonding environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace impurities (<0.1%).
- Chromatography : HPLC with UV/RI detectors assesses purity (>98% for research-grade material) .
Table 2: Analytical Parameters
| Technique | Key Parameters | Target Data |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃, δ 1.2–3.8 ppm | Methyl group integration |
| HRMS | ESI+, m/z 500–600 | [M+H]⁺ adduct confirmation |
| HPLC | C18 column, 70:30 MeOH/H₂O | Retention time consistency |
Advanced: How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis of silicon-oxygen bonds at different pH levels (pH 2–12) to identify degradation pathways .
- Density Functional Theory (DFT) : Calculate activation energies for bond cleavage to prioritize stabilizing functional groups (e.g., bulky substituents near Si centers) .
- QSPR Models : Correlate structural descriptors (e.g., steric hindrance, electron-withdrawing groups) with experimental stability data from accelerated aging studies .
Basic: What are the best practices for handling and storing this compound to ensure long-term stability?
Methodological Answer:
- Storage : Argon-purged vials at –20°C to prevent oxidation and moisture absorption.
- Handling : Use gloveboxes (<1 ppm O₂/H₂O) for air-sensitive steps like amine functionalization .
- Stability monitoring : Periodic FTIR and TGA analysis to detect silanol formation or thermal decomposition (>150°C) .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
Methodological Answer:
- Data triangulation : Cross-validate NMR/IR with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and compare with DFT-predicted chemical shifts (±0.1 ppm tolerance) .
- Collaborative validation : Replicate synthesis and characterization in independent labs to rule out procedural artifacts .
Basic: What biological assay frameworks are suitable for preliminary activity screening?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase targets) with positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
